molecular formula C21H25N3O B4418590 N-{3-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]propyl}acetamide

N-{3-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]propyl}acetamide

Cat. No. B4418590
M. Wt: 335.4 g/mol
InChI Key: SDAAXKLGKOEZPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]propyl}acetamide, also known as DBIBA, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in biomedical research. DBIBA is a benzimidazole derivative that has been synthesized through a multistep process, involving a series of chemical reactions.

Mechanism of Action

The mechanism of action of N-{3-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]propyl}acetamide is not fully understood. However, it has been shown to interact with metal ions, particularly copper ions, through a chelation process. The chelation of copper ions by this compound results in the formation of a complex that can induce apoptosis in cancer cells. In addition, this compound has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still under investigation. However, it has been shown to exhibit cytotoxicity towards cancer cells, making it a potential candidate for cancer therapy. In addition, this compound has also been shown to exhibit antimicrobial activity against certain bacterial strains.

Advantages and Limitations for Lab Experiments

N-{3-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]propyl}acetamide has several advantages for lab experiments, including its high selectivity and sensitivity towards copper ions, making it a potential candidate for the detection of copper ions in biological systems. However, this compound also has some limitations, including its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of N-{3-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]propyl}acetamide. One potential direction is the development of this compound-based fluorescent probes for the detection of other metal ions in biological systems. Another potential direction is the optimization of the synthesis method to improve the yield and purity of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in cancer therapy and antimicrobial agents.

Scientific Research Applications

N-{3-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]propyl}acetamide has been extensively studied for its potential applications in biomedical research. One of the most promising applications of this compound is its use as a fluorescent probe for the detection of metal ions. This compound has been shown to exhibit high selectivity and sensitivity towards copper ions, making it a potential candidate for the detection of copper ions in biological systems. In addition, this compound has also been studied for its potential applications in cancer therapy. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, making it a potential candidate for the development of anticancer drugs.

properties

IUPAC Name

N-[3-[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O/c1-15-10-11-16(2)18(13-15)14-24-20-8-5-4-7-19(20)23-21(24)9-6-12-22-17(3)25/h4-5,7-8,10-11,13H,6,9,12,14H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDAAXKLGKOEZPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3N=C2CCCNC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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